molecular formula C9H17NO B13160963 9-Azabicyclo[3.3.1]nonan-3-ylmethanol

9-Azabicyclo[3.3.1]nonan-3-ylmethanol

Cat. No.: B13160963
M. Wt: 155.24 g/mol
InChI Key: XVLWAEKEQUJDSE-UHFFFAOYSA-N
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Description

Significance of Bridged Nitrogen Heterocycles in Synthetic and Medicinal Chemistry

Bridged nitrogen heterocycles are considered privileged scaffolds in the fields of synthetic and medicinal chemistry. Their rigid, three-dimensional architecture provides a well-defined orientation of substituents, which is crucial for specific interactions with biological targets. researchgate.net Unlike flexible acyclic or simple monocyclic molecules, the conformational constraint of bridged systems can lead to enhanced binding affinity and selectivity for enzymes and receptors. researchgate.net

The incorporation of these bridged structures into drug candidates often has a positive impact on their pharmacokinetic properties. researchgate.net For instance, it can increase metabolic stability and reduce lipophilicity, which are desirable attributes for drug development. researchgate.net An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals that a significant percentage of unique small-molecule drugs contain a nitrogen heterocycle, with bridged bicyclic systems being a notable category. researchgate.net This prevalence underscores their importance and utility in creating effective therapeutic agents. The development of transition metal-catalyzed C-H activation has further streamlined the synthesis of these complex skeletons, making them more accessible for drug discovery programs.

Overview of the 9-Azabicyclo[3.3.1]nonane Framework as a Synthetic Scaffold

The 9-azabicyclo[3.3.1]nonane (ABCN) framework is a prominent example of a bridged nitrogen heterocycle that has garnered substantial attention as a versatile synthetic scaffold. researchgate.net This bicyclic system is a core structural motif in a variety of biologically significant natural products, particularly indole (B1671886) alkaloids, which exhibit a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. uni.lu

The structural complexity of the N-bridged ABCN scaffold makes it an attractive target for organic chemists, leading to the development of numerous synthetic strategies for its construction. researchgate.net These methods include multicomponent cascade reactions and intramolecular cyclizations, which allow for the efficient assembly of the bicyclic core. acs.org The ability to functionalize the ABCN framework at various positions makes it a powerful platform for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

Structural Elucidation and Stereochemical Considerations of 9-Azabicyclo[3.3.1]nonan-3-ylmethanol

The compound this compound, more commonly referred to in the literature as 9-azabicyclo[3.3.1]nonan-3-ol, possesses a defined three-dimensional structure with important stereochemical features. Its synthesis is typically achieved through the reduction of the corresponding ketone, 9-azabicyclo[3.3.1]nonan-3-one.

The stereochemistry at the C-3 position is a critical aspect of this molecule. The reduction of the carbonyl group can result in two different diastereomers, designated as endo and exo, depending on the orientation of the resulting hydroxyl group relative to the main bicyclic ring system.

The conformational preference of the 9-azabicyclo[3.3.1]nonane system has been a subject of detailed study. Generally, the framework exists in a preferred twin-chair conformation to minimize steric strain. However, boat-chair conformations can also exist, and the presence of substituents or intramolecular interactions, such as hydrogen bonding, can influence the conformational equilibrium.

Structural elucidation of the endo and exo isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Spectroscopic Features for Stereochemical Assignment:

Technique Observation Interpretation
¹H NMR The chemical shift and coupling constants (J-values) of the proton at C-3 (the carbinol proton) are diagnostic. The orientation of the C-3 proton (axial vs. equatorial) influences its magnetic environment and its dihedral angle with neighboring protons, leading to distinct signals for the endo and exo isomers.
¹H-¹H COSY Correlation spectroscopy is used to establish proton connectivity within the spin systems of the two six-membered rings. Confirms the proton network and aids in the assignment of signals.
NOESY The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of protons. NOE correlations between the C-3 proton and protons on the bicyclic framework can definitively establish its endo or exo orientation.

| ¹³C NMR | The chemical shifts of the carbon atoms, particularly C-3 and adjacent carbons, differ between isomers. | The steric environment around each carbon nucleus is unique for each isomer, resulting in distinguishable chemical shifts. |

The determination of whether the hydroxyl group is in the endo or exo position is crucial, as the stereochemistry significantly impacts the molecule's biological activity and physical properties.

Scope and Objectives of Research on 3-Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives

Research focused on 3-functionalized 9-azabicyclo[3.3.1]nonane derivatives, including this compound, is driven by several key objectives. A primary goal is the development of novel and efficient synthetic methodologies to access these compounds with high stereoselectivity. acs.org This includes creating protocols suitable for combinatorial and parallel synthesis to generate diverse libraries of natural product-like molecules. orgsyn.orgchemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

9-azabicyclo[3.3.1]nonan-3-ylmethanol

InChI

InChI=1S/C9H17NO/c11-6-7-4-8-2-1-3-9(5-7)10-8/h7-11H,1-6H2

InChI Key

XVLWAEKEQUJDSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2)CO

Origin of Product

United States

Synthetic Methodologies for 9 Azabicyclo 3.3.1 Nonan 3 Ylmethanol and Its Precursors

Strategies for the Construction of the 9-Azabicyclo[3.3.1]nonane Core Structure

The assembly of the rigid 9-azabicyclo[3.3.1]nonane (ABCN) core is a critical first step in the synthesis. Various strategies have been developed to create this scaffold, often centering on the formation of a ketone intermediate which serves as a versatile handle for further chemical manipulation.

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures. A novel protocol has been developed for the synthesis of highly functionalized 9-azabicyclo[3.3.1]nonane derivatives through a cascade reaction involving three components. nih.govacs.org This method involves refluxing a mixture of 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals (HKAs). nih.govacs.org

The proposed mechanism for this complex cascade begins with a Michael addition of the enaminone to the 3-formylchromone, followed by an imine-enamine tautomerization. acs.org Subsequent intramolecular condensation and loss of a water molecule lead to the formation of the ABCN core structure. acs.org This one-pot protocol is particularly valuable for creating libraries of ABCN-based compounds for further study. nih.govacs.org

The most common and pivotal intermediate in the synthesis of C-3 functionalized derivatives is 9-azabicyclo[3.3.1]nonan-3-one. The nitrogen atom is typically protected during the synthesis, most commonly with a benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) group.

The synthesis of N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is frequently accomplished via a Robinson-Schöpf-type condensation, a variation of the Mannich reaction. This biomimetic reaction constructs the bicyclic system in a single step from relatively simple starting materials.

A typical procedure involves the reaction of benzylamine, glutaraldehyde, and a derivative of acetone, such as 3-oxopentanedioic acid (acetonedicarboxylic acid). orgsyn.orggoogle.com The reaction is generally performed in an aqueous solution with careful pH control. orgsyn.orggoogle.com Initially, the components are mixed at a reduced temperature (0–10 °C), followed by an aging period at both low and ambient temperatures to allow for the slow evolution of CO2 and complete cyclization. orgsyn.org The reaction yields the desired N-benzyl ketone, which can be purified by extraction and chromatography. google.com

Table 1: Reagents for the Synthesis of N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
ReagentRole in ReactionSource Reference
BenzylamineNitrogen source and N-protecting group orgsyn.orggoogle.com
GlutaraldehydeProvides a five-carbon chain for ring formation orgsyn.orggoogle.com
3-Oxopentanedioic acidAcetone equivalent, provides the three-carbon bridge and carbonyl group orgsyn.orggoogle.com
Sodium Acetate (B1210297)Buffer/Base orgsyn.org
Sulfuric Acid / Hydrochloric AcidpH adjustment orgsyn.orggoogle.com

The N-Boc protected analogue, N-Boc-9-azabicyclo[3.3.1]nonan-3-one, is another crucial intermediate, valued for the ease with which the Boc group can be removed under acidic conditions. While direct synthesis is possible, a common and effective route involves the conversion from its N-benzyl counterpart.

This multi-step pathway typically begins with the reduction of N-benzyl-9-azabicyclo[3.3.1]nonan-3-one to the corresponding alcohol, endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. google.com The benzyl group is then removed via catalytic hydrogenolysis, using a catalyst such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)2/C) under a hydrogen atmosphere. google.comnih.gov This debenzylation step yields the secondary amine, endo-9-azabicyclo[3.3.1]nonan-3-ol. The final steps involve the protection of the newly freed nitrogen atom with di-tert-butyl dicarbonate (B1257347) (Boc2O) to give endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester, followed by oxidation of the alcohol back to the ketone to yield the target N-Boc-9-azabicyclo[3.3.1]nonan-3-one. google.com

Synthesis of Key Intermediates: 9-Azabicyclo[3.3.1]nonan-3-one Derivatives

Stereoselective Functionalization at the C-3 Position

To arrive at 9-Azabicyclo[3.3.1]nonan-3-ylmethanol, the ketone at the C-3 position of the intermediate must be reduced to a hydroxyl group. The stereochemical outcome of this reduction is of significant importance, as it determines the spatial orientation of the resulting alcohol.

The reduction of the C-3 ketone typically results in a mixture of two diastereomers: the endo and exo alcohols. For many applications, the endo isomer is the desired product. Several methods have been employed to achieve high stereoselectivity in this transformation.

One of the most common and straightforward methods is the use of sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol (B129727). google.com The reaction is usually conducted at a low temperature (e.g., 0 °C) to enhance stereoselectivity. google.com This method reliably produces the endo-alcohol as the major product. google.comgoogle.com

An alternative approach involves catalytic hydrogenation. The use of a catalyst composed of a ruthenium complex for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives has been shown to be a highly effective method for producing the endo-alcohol. google.com This process is presented as a more cost-effective and simplified alternative to reactions using boron-based reductants, as it generates almost no waste and does not require the extraction of water-soluble compounds. google.com

Table 2: Comparison of Reduction Methods for 9-Azabicyclo[3.3.1]nonan-3-one
MethodReagents/CatalystTypical ConditionsPrimary ProductSource Reference
Borohydride ReductionSodium Borohydride (NaBH₄)Methanol, 0 °C to ambient temp.endo-9-Azabicyclo[3.3.1]nonan-3-ol google.com
Catalytic HydrogenationH₂, Ruthenium ComplexSolvent, pressure, temperatureendo-9-Azabicyclo[3.3.1]nonan-3-ol google.com

Reduction of 9-Azabicyclo[3.3.1]nonan-3-one to 9-Azabicyclo[3.3.1]nonan-3-ol

Catalytic Hydrogenation with Ruthenium Complexes for endo-Stereoselectivity

Catalytic hydrogenation using specific ruthenium complexes has emerged as a highly efficient and stereoselective method for producing the endo isomer of 9-azabicyclo[3.3.1]nonan-3-ol. This approach is particularly valuable for its high yields and exceptional selectivity, which simplifies purification processes compared to methods that produce mixtures of isomers. google.com The reaction involves treating a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen gas in the presence of a ruthenium catalyst. google.com Research has demonstrated that this method can achieve near-quantitative yields with very high diastereomeric ratios favoring the endo product. For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using a ruthenium catalyst has been reported to achieve a yield of 99.7% with an endo:exo selectivity of 99.3:0.7. google.com This process represents a cost-effective and simplified alternative to reductions using boron-based reagents, as it generates minimal waste and avoids complex extractions of water-soluble byproducts. google.com

Table 1: Performance of Ruthenium Catalysts in the Hydrogenation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
CatalystYield (%)endo:exo SelectivityReference
Ruthenium Complex99.799.3 : 0.7 google.com
Boron-Based Reductants for 3-ol Formation

Boron-based reducing agents, particularly sodium borohydride (NaBH₄), are widely used for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. epo.org This method is a standard procedure in organic synthesis for converting ketones to alcohols. epo.org In a typical procedure, the N-protected ketone, such as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is dissolved in a protic solvent like methanol and cooled, after which sodium borohydride is added portionwise. epo.org While effective, this method may offer lower stereoselectivity compared to catalytic hydrogenation with ruthenium complexes, often resulting in mixtures of endo and exo isomers that require subsequent separation. google.comepo.org The reaction is typically quenched with a ketone like acetone, and after solvent removal, the product is extracted. epo.org

Table 2: Boron-Based Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
ReagentSolventTypical OutcomeReference
Sodium Borohydride (NaBH₄)MethanolForms endo/exo mixture, crude endo-product obtained in quantitative yield before purification. epo.org

Synthetic Strategies for 3-Hydroxymethyl (-CH2OH) Functionalization (this compound)

The conversion of the 9-azabicyclo[3.3.1]nonane core to the desired 3-ylmethanol derivative requires the addition of a one-carbon unit and its subsequent reduction to a hydroxymethyl group. This can be achieved either by direct carbon-carbon bond formation at the C-3 position or by transforming a pre-existing functional group at C-3.

Starting from the precursor 9-azabicyclo[3.3.1]nonan-3-one, several established synthetic methodologies can be employed to introduce the required carbon atom.

Wittig Reaction and Hydroboration-Oxidation: A two-step sequence can be employed, beginning with a Wittig reaction on the C-3 ketone. Using a methylenating agent like methyltriphenylphosphonium (B96628) bromide, the ketone is converted to an exocyclic alkene (3-methylene-9-azabicyclo[3.3.1]nonane). The subsequent step involves an anti-Markovnikov hydroboration of the double bond, commonly achieved with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), followed by an oxidative work-up with hydrogen peroxide and a base to yield the primary alcohol, this compound.

Corey-Chaykovsky Reaction: An alternative approach is the Corey-Chaykovsky reaction, which transforms the C-3 ketone into a spiro-epoxide at the C-3 position in a single step using a sulfur ylide, such as dimethylsulfoxonium methylide. This epoxide can then undergo reductive ring-opening. Treatment with a strong hydride reagent, such as lithium aluminum hydride (LiAlH₄), attacks the less sterically hindered carbon of the epoxide, cleaving the C-O bond to generate the desired primary alcohol.

An alternative strategy involves the synthesis of a 9-azabicyclo[3.3.1]nonane derivative that already contains a carbon-based functional group at the C-3 position, which can then be reduced.

Reduction of a C-3 Carboxylate Ester: This pathway requires the preparation of a precursor such as methyl or ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate. Once this ester is obtained, it can be reduced to the primary alcohol using a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to yield this compound.

Protective Group Chemistry in the Synthesis of this compound and its Derivatives

The bridgehead nitrogen atom in the 9-azabicyclo[3.3.1]nonane skeleton is nucleophilic and can interfere with various synthetic transformations. Therefore, the use of a suitable protecting group is often essential. Common strategies involve the use of benzyl (Bn) or tert-butoxycarbonyl (Boc) groups.

The benzyl (Bn) group is frequently used and is typically introduced via reaction with benzyl bromide or a related benzylating agent. A key advantage of the benzyl group is its stability under a wide range of conditions and its facile removal by catalytic hydrogenolysis. This deprotection is commonly achieved using hydrogen gas with a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C).

The tert-butoxycarbonyl (Boc) group is another widely employed nitrogen protecting group. It is introduced by reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O). The Boc group is stable to many nucleophilic and basic conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Table 3: Common Nitrogen Protecting Groups for the 9-Azabicyclo[3.3.1]nonane System
Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsReference
BenzylBnBenzyl bromide/halideH₂, Pd/C or Pd(OH)₂/C (Catalytic Hydrogenolysis) epo.org
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl) epo.org

Chiral Synthesis and Enantiomeric Resolution Strategies for 9-Azabicyclo[3.3.1]nonane Derivatives

The synthesis of enantiomerically pure 9-azabicyclo[3.3.1]nonane derivatives, which are crucial precursors to this compound, is a significant area of research. Strategies generally involve either asymmetric synthesis to create a specific stereoisomer or the resolution of a racemic mixture.

One prominent method for obtaining chiral 9-azabicyclo[3.3.1]nonane intermediates is through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, the kinetic resolution of racemic N-Bn and N-Boc protected 9-azabicyclo[3.3.1]nonane-2,6-diols has been successfully achieved using lipase (B570770) from Candida rugosa (CRL). researchgate.netacs.org This enzymatic process selectively acylates one enantiomer, facilitating its separation from the unreacted enantiomer. This method allows for the preparation of both enantiomers in high enantiopuric form (ee >99%). nih.gov

Another approach involves the lipase-catalyzed esterification of a racemic diol precursor derived from 1,5-dimethyl-1,5-cyclooctadiene. clockss.org This resolution provides access to the (S)-diol and the (R)-diester with nearly 100% enantiomeric excess (ee), which can then be converted into the corresponding chiral 2,6-dimethyl-9-azabicyclo[3.3.1]nonane derivatives. clockss.org

Beyond enzymatic methods, classical resolution techniques involving the formation of diastereomeric esters have also been employed. The resolution of N-protected 9-azabicyclo[3.3.1]nonane-2,6-diols can be accomplished by crystallization of these diastereomeric esters, which, once separated, can be converted back to the individual enantiomerically pure diols. researchgate.netacs.org In some specific cases, spontaneous resolution can occur. For example, (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one, a direct precursor to the corresponding alcohol, has been observed to form chiral crystals from a racemic reaction product upon recrystallization, a phenomenon known as spontaneous resolution. nih.gov

The table below summarizes various resolution strategies for key precursors in the synthesis of chiral 9-azabicyclo[3.3.1]nonane derivatives.

Table 1: Enantiomeric Resolution Strategies for 9-Azabicyclo[3.3.1]nonane Precursors

Precursor Compound Resolution Method Reagent/Enzyme Outcome Reference
N-Bn-9-azabicyclo[3.3.1]nonane-2,6-diol Kinetic Resolution Lipase from Candida rugosa (CRL) Separation of enantiomers researchgate.netacs.orgnih.gov
N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diol Crystallization of Diastereomeric Esters Chiral Acylating Agent Separation of diastereomers researchgate.netacs.org
(rac)-1,5-Dimethyl-cis-1,5-cyclooctanediol Lipase-Catalyzed Esterification Lipase (S)-diol and (R)-diester (>99% ee) clockss.org

Green Chemistry Considerations in Synthetic Pathways

The principles of green chemistry are increasingly influencing the synthetic pathways for complex molecules like this compound and its precursors. The focus is on developing more sustainable, efficient, and environmentally benign processes by minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

A key step in many syntheses of this compound is the reduction of the corresponding ketone, 9-azabicyclo[3.3.1]nonan-3-one. Traditionally, this reduction is performed using stoichiometric metal hydride reagents like sodium borohydride. google.com While effective, these reagents generate significant amounts of waste. A greener alternative involves catalytic hydrogenation. A patented method describes the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative using hydrogen gas in the presence of a ruthenium complex catalyst to produce the desired endo-9-azabicyclo[3.3.1]nonan-3-ol. google.com This catalytic approach is significantly more atom-economical, generates almost no waste, avoids the need for aqueous work-up of water-soluble boron byproducts, and allows for a simplified, lower-cost process. google.com

In addition to catalytic methods, the use of alternative energy sources to promote reactions represents another green chemistry strategy. Microwave irradiation and ultrasound platforms have been employed for the efficient synthesis of various azabicyclo[3.3.1]nonane derivatives. nih.gov These techniques offer several advantages over conventional heating, including significantly reduced reaction times, higher yields, and often cleaner reactions with fewer by-products. nih.gov Microwave heating, for example, provides rapid and uniform heating of the reaction mixture, leading to enhanced reaction rates. nih.gov

The table below compares conventional synthetic methods with greener alternatives for key transformations in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives.

Table 2: Green Chemistry Approaches in the Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives

Transformation Conventional Method Green Alternative Advantages of Green Alternative Reference
Reduction of 9-azabicyclo[3.3.1]nonan-3-one Sodium borohydride Catalytic hydrogenation (Ruthenium complex) High atom economy, minimal waste, simplified process, lower cost. google.com google.comgoogle.com

Structural and Conformational Analysis of 9 Azabicyclo 3.3.1 Nonane Systems

Intrinsic Conformations of the 9-Azabicyclo[3.3.1]nonane Ring System

The inherent structure of the 9-azabicyclo[3.3.1]nonane ring system has been a subject of extensive conformational analysis. These studies reveal a clear preference for specific three-dimensional arrangements that minimize steric and electronic strain.

The most stable and predominant conformation of the unsubstituted 9-azabicyclo[3.3.1]nonane ring system is the "twin-chair" or "chair-chair" conformation. researchgate.net In this arrangement, both six-membered rings adopt a chair-like geometry, which effectively minimizes angle and torsional strain. This conformation is consistently observed in both solution and the solid state.

The presence of the nitrogen atom at the bridgehead position (N-9) introduces specific electronic interactions. The lone pair of electrons on the nitrogen atom plays a significant role in the molecule's geometry. Repulsive interactions between this lone pair and intramolecular hydrogen atoms can lead to slight distortions or flattening of the rings from an ideal chair geometry to alleviate transannular strain.

The introduction of substituents at the C-3 and N-9 positions can significantly alter the delicate conformational balance of the 9-azabicyclo[3.3.1]nonane skeleton. The size, orientation, and electronic nature of these substituents dictate the preferred conformation.

N-9 Substituents: Attaching an electron-withdrawing group, such as an acetyl group, to the nitrogen at the N-9 position can cause a slight flattening of the ring structure at the nitrogen end. This is attributed to the partial double bond character that develops between the nitrogen and the substituent, which involves the nitrogen's lone pair in conjugation. Bulky alkyl groups at N-9 can also influence the conformational equilibrium, with studies on 9-alkyl-9-azabicyclo[3.3.1]nonan-3-ones showing a preference for conformations where the N-alkyl group is positioned over the piperidone side of the molecule. acs.org

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

The precise determination of the structure, conformation, and stereochemistry of 9-azabicyclo[3.3.1]nonane derivatives relies on a combination of advanced analytical methods. Spectroscopic and crystallographic techniques are indispensable tools for this purpose. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous information about the molecular structure in the solid state. It allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the absolute configuration and the preferred conformation of the molecule. This technique has been used to definitively establish the twin-chair conformation in several 3-azabicyclo[3.3.1]nonane derivatives and to analyze the specific conformations of more complex substituted systems. nih.govtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for conformational analysis in solution.

¹³C NMR: Carbon-13 NMR is particularly sensitive to the steric environment of each carbon atom. Changes in chemical shifts can indicate conformational changes, such as the switch from a twin-chair to a chair-boat form, and help in stereochemical assignments. acs.orgacs.org

¹H NMR: Proton NMR, especially the analysis of coupling constants, provides information about the dihedral angles between adjacent protons, which is crucial for determining ring conformation.

2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to make unambiguous assignments of all proton and carbon signals and to determine the spatial proximity of atoms, which helps confirm stereochemical relationships like endo/exo positioning. researchgate.net

The combined application of these techniques provides a comprehensive understanding of the complex three-dimensional structures of 9-azabicyclo[3.3.1]nonane systems.

Data Tables

Table 1: Crystallographic Data for a Representative Derivative: 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one tandfonline.com

ParameterValue
Crystal System Triclinic
Space Group P1
a (Å) 6.216 (3)
b (Å) 10.507 (5)
c (Å) 15.335 (6)
α (°) 86.64 (4)
β (°) 86.66 (4)
γ (°) 98.51 (5)
Volume (ų) 986.55
Z 2

X-ray Crystallography for Conformation Assessment

Research on related azabicyclic systems has revealed that the 9-azabicyclo[3.3.1]nonane skeleton can adopt several conformations, primarily the chair-chair and chair-boat forms. nih.gov The specific conformation is often influenced by the nature and orientation of substituents on the bicyclic rings. For instance, an X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, a related heterocyclic system, revealed a chair-boat conformation in its solid state. nih.gov However, upon reduction of the ketone and formation of a hydroperchlorate salt, the resulting 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate was found to adopt a chair-chair conformation. nih.gov

In other derivatives, such as 2,4-bis(3-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one, the bicyclic system adopts a twin-chair conformation where the substituent groups are in equatorial orientations. nih.gov Similarly, the structure of (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one shows that both the piperidinone and piperidine (B6355638) rings adopt a chair conformation. researchgate.net The conformation of the rings can be quantitatively described by puckering parameters, which are calculated from the crystal structure data. researchgate.net

Table 1: Representative Crystallographic Data for 9-Azabicyclo[3.3.1]nonane Analogs
CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersConformation
2,4-bis(3-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one nih.govC₂₀H₁₉Cl₂NOOrthorhombicPca2₁a = 6.9950 Å, b = 12.180 Å, c = 20.770 ÅTwin-Chair
(1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one researchgate.netC₁₄H₁₇NOMonoclinicP2₁/ca = 10.435 Å, b = 11.237 Å, c = 10.027 Å, β = 107.01°Chair-Chair
2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one tandfonline.comC₂₅H₃₁NOSTriclinicP1a = 6.216 Å, b = 10.507 Å, c = 15.335 Å, α = 86.64°, β = 86.66°, γ = 98.51°Boat (N-ring), Chair (S-ring)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitroxyl (B88944) Derivatives

The 9-azabicyclo[3.3.1]nonane structure can be converted into stable nitroxyl radicals, such as 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO), which are paramagnetic species. nih.govmdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is an essential technique for the characterization of these radicals. mdpi.comacs.org EPR specifically detects species with unpaired electrons and provides detailed information about the electronic environment of the radical center. nih.gov

For nitroxyl radicals like ABNO, the EPR spectrum is primarily characterized by a three-line pattern arising from the hyperfine coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, nuclear spin I=1). The magnitude of this coupling, known as the hyperfine coupling constant (A_N), is a key parameter obtained from the spectrum. The A_N value is directly related to the spin density on the nitrogen atom and is sensitive to the geometry of the nitroxyl group. acs.org

Studies on various nitroxyl radicals have shown a strong correlation between their electronic structure and catalytic activity. acs.org For instance, a linear relationship has been established between the A_N value and the planarity of the C–(NO)–C angle (φ) around the nitroxyl radical. A larger A_N value generally corresponds to a more pyramidal nitrogen atom, while a smaller A_N value suggests a more planar geometry. This geometric information is crucial as the reactivity of nitroxyl radicals in catalytic oxidations is influenced by steric and electronic factors around the N-O group. acs.org ABNO is considered a less sterically hindered nitroxyl radical compared to the widely used TEMPO, which contributes to its enhanced reactivity. organic-chemistry.org

Table 2: Correlation of EPR Data with Structural Parameters for Nitroxyl Radicals
ParameterDescriptionSignificance
A_N (Hyperfine Coupling Constant)Measures the interaction between the unpaired electron and the nitrogen nucleus. acs.orgProvides insight into the electron spin density on the nitrogen atom and the polarity of the local environment. nih.govacs.org
φ (C–(NO)–C angle)The angle defining the planarity around the nitrogen atom of the nitroxyl group. acs.orgShows a strong linear correlation with the A_N value, linking the electronic structure (from EPR) to the molecular geometry. acs.org

Cyclic Voltammetry (CV) in Stability and Redox Characterization

Cyclic Voltammetry (CV) is an electrochemical technique widely used to investigate the redox properties of 9-azabicyclo[3.3.1]nonane derivatives, especially the nitroxyl radical ABNO. nih.govmdpi.com This method provides valuable data on the stability of different oxidation states and the potentials at which electron transfer reactions occur.

The typical cyclic voltammogram of a stable nitroxyl radical like ABNO displays a reversible one-electron transfer process. nih.gov This process involves the oxidation of the nitroxyl radical to its corresponding oxoammonium cation, which is the active species in many catalytic oxidation reactions. acs.orgnih.gov The CV scan shows an anodic peak corresponding to this oxidation (Nitroxyl → Oxoammonium + e⁻) and a corresponding cathodic peak on the reverse scan as the electrochemically generated oxoammonium species is reduced back to the nitroxyl radical. nih.gov

The formal redox potential (E°) of the nitroxyl/oxoammonium couple is a critical parameter determined from the CV data. This potential is influenced by the structural and electronic properties of the bicyclic framework. For example, substituting the frame with electron-donating groups generally lowers the redox potential, while electron-withdrawing groups lead to an increase. nih.gov Comparative studies using CV have shown that ABNO exhibits higher electrochemical activity for the oxidation of alcohols compared to other nitroxyl radicals like TEMPO under similar conditions. mdpi.com This enhanced activity is consistent with its less hindered structure. organic-chemistry.org

Table 3: Electrochemical Properties of ABNO
Redox ProcessDescriptionElectrochemical Signature
ABNO / ABNO⁺ Couple nih.govReversible one-electron oxidation of the nitroxyl radical to the oxoammonium cation.Characterized by an anodic peak (E_pa) and a cathodic peak (E_pc) in the cyclic voltammogram.
Electrocatalytic Activity mdpi.comABNO acts as a mediator in the electrochemical oxidation of substrates like alcohols.An increase in the anodic peak current is observed in the presence of the substrate, indicating catalytic turnover.

Chemical Transformations and Derivatization of 9 Azabicyclo 3.3.1 Nonan 3 Ylmethanol

The unique structural arrangement of 9-Azabicyclo[3.3.1]nonan-3-ylmethanol, featuring a rigid bicyclic framework, influences the reactivity of its functional groups. The interplay between the hydroxyl group and the bridgehead nitrogen dictates the chemical behavior and the synthetic pathways available for derivatization.

Reactions Involving the Hydroxyl Group at C-3

The primary alcohol (-CH2OH) at the C-3 position is a prime site for functionalization. Standard organic transformations can be applied to convert this hydroxyl group into a variety of other functionalities, enabling the synthesis of a broad spectrum of derivatives.

The conversion of the primary alcohol is a fundamental strategy for elaborating the 9-azabicyclo[3.3.1]nonane scaffold. These interconversions typically involve transforming the hydroxyl moiety into a better leaving group or directly replacing it with another functional group.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides under standard conditions to form the corresponding esters. This reaction is often catalyzed by an acid or a base.

Etherification: Formation of ethers can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, derivatives such as exo-3-(aryloxy)-9-azabicyclo[3.3.1]nonanes have been synthesized from the parent alcohol. google.com

Conversion to Halides: The alcohol can be converted to alkyl halides, which are versatile intermediates for further nucleophilic substitution reactions. Common reagents for these transformations include thionyl chloride (for chlorides), phosphorus tribromide (for bromides), or combinations like carbon tetrabromide and triphenylphosphine.

Conversion to Sulfonates: A widely used strategy for activating the hydroxyl group is its conversion into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). ub.edu These groups are excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles (e.g., azides, cyanides, thiols) with high efficiency. ub.edu

Table 1: Examples of Functional Group Interconversions at C-3 This table is illustrative of common transformations applicable to primary alcohols like this compound.

Starting Functional GroupReagent(s)Product Functional GroupReaction Type
Alcohol (-CH2OH)Acyl Chloride (RCOCl), Pyridine (B92270)Ester (-CH2OCOR)Esterification
Alcohol (-CH2OH)NaH, then Alkyl Halide (R-X)Ether (-CH2OR)Williamson Ether Synthesis
Alcohol (-CH2OH)TsCl, PyridineTosylate (-CH2OTs)Sulfonylation
Tosylate (-CH2OTs)Sodium Azide (B81097) (NaN3)Azide (-CH2N3)Nucleophilic Substitution
Tosylate (-CH2OTs)Sodium Cyanide (NaCN)Nitrile (-CH2CN)Nucleophilic Substitution

The primary alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions. The presence of the tertiary amine at N-9 requires careful selection of reagents to avoid undesired side reactions.

Oxidation to Aldehydes: Chemoselective oxidation to the aldehyde, 9-azabicyclo[3.3.1]nonane-3-carboxaldehyde, can be accomplished using a variety of modern oxidation protocols that are mild enough to prevent over-oxidation to the carboxylic acid and are compatible with the amine functionality. These methods include:

Swern oxidation (oxalyl chloride, DMSO, triethylamine).

Dess-Martin periodinane (DMP).

Catalytic methods using nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or ABNO (9-azabicyclo[3.3.1]nonane N-oxyl), often in conjunction with a co-oxidant like sodium hypochlorite (B82951) or in aerobic oxidation systems. organic-chemistry.orgatomfair.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents can convert the primary alcohol directly to the carboxylic acid, 9-azabicyclo[3.3.1]nonane-3-carboxylic acid. Reagents for this transformation include chromium-based oxidants like Jones reagent (CrO3 in aqueous sulfuric acid) or potassium permanganate (B83412) (KMnO4). The synthesis of this carboxylic acid and its subsequent esterification to methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has been documented.

Modifications and Functionalization at the Bridgehead Nitrogen (N-9)

The bridgehead nitrogen atom is a tertiary amine, which serves as a key site for modifications through alkylation, acylation, or oxidation, leading to derivatives with altered steric, electronic, and pharmacological properties.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the N-9 atom allows it to act as a nucleophile, readily participating in reactions with electrophiles.

N-Alkylation: This reaction involves treating the 9-azabicyclo[3.3.1]nonane core with an alkylating agent, such as an alkyl halide or sulfonate, to introduce an alkyl group onto the nitrogen. This process converts the tertiary amine into a quaternary ammonium (B1175870) salt or can be used on a precursor secondary amine. For example, the synthesis of various N-substituted derivatives, including N-benzyl and N-methyl compounds, is a common strategy in medicinal chemistry to modulate biological activity. acs.orgnih.gov

N-Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides. A particularly important transformation is the introduction of a tert-butoxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate (B1257347) (Boc2O). google.comepo.org This is a crucial step in multi-step syntheses, as the Boc group protects the nitrogen from unwanted reactions and can be easily removed under acidic conditions.

Table 2: Examples of N-9 Functionalization Reactions

N-9 PrecursorReagentProduct N-9 GroupReaction Type
Secondary Amine (-NH)Benzyl (B1604629) Bromide, BaseN-Benzyl (-N-Bn)N-Alkylation
Secondary Amine (-NH)Di-tert-butyl dicarbonate (Boc2O)N-Boc (-N-CO2tBu)N-Acylation
Secondary Amine (-NH)1-Bromo-2-fluoroethane, K2CO3N-(2-Fluoroethyl)N-Alkylation
Tertiary Amine (-N-R)Methyl IodideQuaternary Ammonium Salt (-N+-R(Me) I-)N-Alkylation (Quaternization)

Synthesis of 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)

A significant derivative of the 9-azabicyclo[3.3.1]nonane system is 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO), a stable nitroxyl radical. ABNO is a highly effective organocatalyst for the oxidation of alcohols, exhibiting greater activity than the more common catalyst TEMPO. nih.govresearchgate.net

A practical, three-step synthesis for ABNO has been developed, which typically starts from a precursor like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. nih.govorgsyn.org The key steps are:

Reduction of the Ketone: The ketone at C-3 is reduced to a hydroxyl group, often using a reducing agent like sodium borohydride (B1222165). google.com

Debenzylation: The N-benzyl protecting group is removed, typically through catalytic hydrogenation (e.g., using Pd/C and H2), to yield the secondary amine, 9-azabicyclo[3.3.1]nonan-3-ol. epo.org

Oxidation to the N-Oxyl: The secondary amine is then oxidized to the corresponding stable nitroxyl radical. This oxidation is commonly performed using reagents such as sodium tungstate (B81510) (Na2WO4) and hydrogen peroxide (H2O2). orgsyn.org

This synthetic route provides an efficient entry to ABNO, a valuable tool for modern organic synthesis. researchgate.net

Preparation of Substituted and Functionalized Derivatives of the 9-Azabicyclo[3.3.1]nonane Core

Beyond simple functional group interconversions, the 9-azabicyclo[3.3.1]nonane core serves as a template for constructing more complex molecules with significant biological applications. These syntheses often involve multi-step sequences that modify the carbon skeleton or introduce complex substituents.

Synthesis of Sigma Receptor Ligands: The 9-azabicyclo[3.3.1]nonan-3-ol framework has been used to prepare a series of phenylcarbamate analogs that act as potent and selective ligands for the sigma-2 (σ2) receptor, a target of interest in cancer imaging and therapy. researchgate.net

Monoamine Reuptake Inhibitors: Various derivatives have been developed as monoamine reuptake inhibitors, which are relevant for treating neurological and psychiatric disorders. These molecules often feature aryloxy groups attached at the C-3 position, synthesized from the corresponding alcohol. google.comepo.org

Cascade Reactions for Complex Derivatives: Advanced synthetic protocols, such as multicomponent cascade reactions, have been employed to rapidly assemble highly functionalized 9-azabicyclo[3.3.1]nonane derivatives in a single step from simpler precursors. acs.org

Substitution at other positions: While C-3 and N-9 are the most common reaction sites, methods also exist for substitution at other positions on the bicyclic core, such as the synthesis of 2-substituted derivatives, to further explore the chemical space and structure-activity relationships of this scaffold. acs.orgnih.gov

These examples highlight the utility of the 9-azabicyclo[3.3.1]nonane skeleton as a versatile building block for the creation of diverse and structurally complex molecules.

Introduction of Halogen Functionalities (e.g., Fluorinated Analogues)

The incorporation of halogen atoms, particularly fluorine, into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. A common strategy to introduce a halogen into a molecule like this compound involves a two-step sequence: activation of the primary hydroxyl group followed by nucleophilic substitution with a halide.

Activation of the Hydroxyl Group

The hydroxyl group is a poor leaving group and must be converted into a more reactive functional group to facilitate nucleophilic substitution. This is typically achieved by converting the alcohol into a sulfonate ester, such as a mesylate or tosylate. The reaction involves treating this compound with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (B128534) or pyridine, in an aprotic solvent like dichloromethane.

Table 1: Representative Reaction for Mesylation of this compound

StepReactantsReagents/ConditionsProduct
1This compoundMethanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM), 0 °C to rt(9-Azabicyclo[3.3.1]nonan-3-yl)methyl methanesulfonate

Nucleophilic Fluorination

Once the hydroxyl group is activated, the resulting sulfonate ester can undergo nucleophilic substitution with a fluoride (B91410) source. This reaction is exemplified in the synthesis of fluorinated analogs of related 9-azabicyclo[3.3.1]nonane systems, which are of interest as PET imaging agents. nih.gov For the synthesis of (9-Azabicyclo[3.3.1]nonan-3-yl)methyl fluoride, the mesylate precursor would be treated with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide. The use of radioisotopes like ¹⁸F is also a common practice in the development of radiotracers for medical imaging. nih.gov

Table 2: General Scheme for Fluorination

StepReactantsReagents/ConditionsProduct
2(9-Azabicyclo[3.3.1]nonan-3-yl)methyl methanesulfonatePotassium fluoride (KF), Phase-transfer catalyst (e.g., Kryptofix 2.2.2), Acetonitrile, Heat3-(Fluoromethyl)-9-azabicyclo[3.3.1]nonane

This synthetic approach allows for the efficient introduction of fluorine and other halogens onto the methyl group at the C3 position of the 9-azabicyclo[3.3.1]nonane core, enabling the exploration of the structure-activity relationships of these halogenated derivatives.

Synthesis of Amino Derivatives

The conversion of the hydroxymethyl group of this compound into an aminomethyl group is a valuable transformation for the synthesis of new ligands, catalysts, and biologically active compounds. Two primary synthetic routes are commonly employed for this transformation: a substitution pathway via an azide intermediate and a pathway involving oxidation followed by reductive amination.

Route 1: Azide Substitution and Reduction

This reliable two-step method first converts the primary alcohol into a primary amine via an azide intermediate.

Formation of an Azide Intermediate : Similar to the halogenation procedure, the hydroxyl group is first activated by converting it to a good leaving group, such as a mesylate or tosylate. The resulting sulfonate ester is then treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This results in a nucleophilic substitution (Sₙ2) reaction, replacing the sulfonate group with an azido (B1232118) group to form 3-(azidomethyl)-9-azabicyclo[3.3.1]nonane.

Reduction of the Azide : The azide intermediate is then reduced to the corresponding primary amine. This reduction can be achieved using several methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or by using reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. This step yields the target compound, (9-Azabicyclo[3.3.1]nonan-3-yl)methanamine.

Table 3: Synthesis of Amino Derivative via Azide Intermediate

StepReactantsReagents/ConditionsProduct
1(9-Azabicyclo[3.3.1]nonan-3-yl)methyl methanesulfonateSodium azide (NaN₃), Dimethylformamide (DMF)3-(Azidomethyl)-9-azabicyclo[3.3.1]nonane
23-(Azidomethyl)-9-azabicyclo[3.3.1]nonaneH₂, Palladium on Carbon (Pd/C), Methanol (B129727) OR Lithium aluminum hydride (LiAlH₄), THF(9-Azabicyclo[3.3.1]nonan-3-yl)methanamine

Route 2: Oxidation and Reductive Amination

An alternative approach involves the oxidation of the primary alcohol to an aldehyde, which then undergoes reductive amination.

Oxidation to Aldehyde : this compound is oxidized to 9-azabicyclo[3.3.1]nonane-3-carbaldehyde. This can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Suitable reagents include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in a chlorinated solvent.

Reductive Amination : The resulting aldehyde is then reacted with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent. For the synthesis of the primary amine, ammonium acetate (B1210297) or a similar source of ammonia can be used. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The latter is often preferred for its milder nature and tolerance of a wider range of functional groups. This procedure is a well-established method for forming amines from carbonyl compounds. pleiades.online

Table 4: Synthesis of Amino Derivative via Reductive Amination

StepReactantsReagents/ConditionsProduct
1This compoundPyridinium chlorochromate (PCC), Dichloromethane (DCM)9-Azabicyclo[3.3.1]nonane-3-carbaldehyde
29-Azabicyclo[3.3.1]nonane-3-carbaldehydeAmmonium acetate, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE)(9-Azabicyclo[3.3.1]nonan-3-yl)methanamine

Both of these synthetic strategies provide effective means to introduce a primary amino group, which can be further functionalized to create a diverse library of derivatives based on the 9-azabicyclo[3.3.1]nonane scaffold.

Applications in Advanced Organic Synthesis and Catalysis

9-Azabicyclo[3.3.1]nonan-3-ylmethanol as a Synthetic Intermediate

This compound and its closely related analogues serve as versatile synthons for the elaboration of more complex molecular architectures. The inherent conformational constraints and the presence of multiple functionalizable positions make this scaffold an attractive starting point for the synthesis of a variety of organic compounds.

The 9-azabicyclo[3.3.1]nonane core is a key structural motif found in a number of biologically active natural products, particularly alkaloids. beilstein-journals.org While direct synthetic routes starting from this compound are not extensively documented in peer-reviewed literature, the general strategic importance of this bicyclic system as a precursor to intricate polycyclic frameworks is well-established. For instance, the synthesis of homotropane alkaloids, such as adaline and euphococcinine, which feature the 9-azabicyclo[3.3.1]nonane ring system, has been the subject of considerable synthetic effort. beilstein-journals.org Methodologies to construct this core, such as radical translocation/cyclization reactions, provide a foundation for accessing complex polycyclic structures. beilstein-journals.org The functional group in this compound, a primary alcohol, offers a convenient handle for further chemical transformations, enabling its potential integration into synthetic routes targeting such complex natural products. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, thereby facilitating the annulation of additional rings onto the bicyclic framework.

Furthermore, the synthesis of various functionalized 9-azabicyclo[3.3.1]nonane derivatives through multicomponent cascade reactions highlights the utility of this scaffold in rapidly assembling complex molecular structures. nih.gov These strategies underscore the potential of precursors like this compound to be elaborated into more complex, polycyclic systems of medicinal and biological interest.

The 9-azabicyclo[3.3.1]nonane scaffold is a valuable building block for the construction of a wide array of chemical frameworks beyond complex polycyclic natural products. Its derivatives have been explored for their potential in medicinal chemistry. For example, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate (B1207046) analogs have been synthesized and evaluated as sigma-2 receptor ligands, which have implications for cancer imaging and therapy. nih.gov The synthesis of these analogs often involves the modification of the 9-azabicyclo[3.3.1]nonane core, and a precursor like this compound could be readily adapted for such synthetic endeavors.

The synthesis of precursors for these derivatives often starts from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which can be reduced to the corresponding alcohol. google.com This highlights the accessibility of the 3-hydroxy-9-azabicyclo[3.3.1]nonane core structure, which is the parent alcohol of the title compound. The ability to introduce substituents at the 3-position and on the nitrogen atom allows for the generation of a library of diverse chemical structures with potential applications in drug discovery and materials science.

Role as a Chiral Building Block in Asymmetric Synthesis

The stereochemical properties of 9-azabicyclo[3.3.1]nonane derivatives make them attractive chiral building blocks in asymmetric synthesis. The rigid bicyclic framework can effectively control the stereochemical outcome of reactions, and the introduction of chirality into this scaffold allows for the synthesis of enantiomerically pure target molecules.

The enantioselective synthesis of derivatives of the closely related 2-azabicyclo[3.3.1]nonane system has been reported, demonstrating the feasibility of achieving high levels of stereocontrol in this class of compounds. thieme-connect.comresearchgate.net These synthetic strategies often employ chiral auxiliaries or catalysts to induce asymmetry. Furthermore, the enzymatic resolution of racemic 9-azabicyclo[3.3.1]nonane derivatives has been successfully employed to separate enantiomers, providing access to enantiopure starting materials for asymmetric synthesis. researchgate.net For instance, the kinetic resolution of racemic diols of the 9-azabicyclo[3.3.1]nonane series using lipases has been shown to be an effective method for obtaining enantiomerically enriched compounds. researchgate.net

While specific studies detailing the use of enantiomerically pure this compound as a chiral building block are not prevalent, the established principles of asymmetric synthesis using related azabicyclic systems suggest its significant potential. An enantiomerically pure form of this compound could serve as a valuable starting material for the synthesis of chiral ligands for asymmetric catalysis or as a key intermediate in the total synthesis of chiral natural products and pharmaceuticals.

Catalytic Applications of 9-Azabicyclo[3.3.1]nonane Derivatives

Derivatives of 9-azabicyclo[3.3.1]nonane have found significant application in the field of catalysis, most notably as stable nitroxyl (B88944) radicals for selective oxidation reactions.

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) is a highly effective organocatalyst for the oxidation of alcohols. atomfair.com Its bicyclic structure imparts greater stability and steric accessibility to the nitroxyl radical compared to the more commonly used 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), leading to enhanced reactivity in many cases. organic-chemistry.org

ABNO has been extensively utilized in combination with transition metal co-catalysts for the aerobic oxidation of alcohols to their corresponding aldehydes and ketones. This methodology offers a green and efficient alternative to traditional oxidation methods that often rely on stoichiometric amounts of heavy metal oxidants.

Catalyst systems based on copper and iron in conjunction with ABNO have proven to be particularly effective. The Cu/ABNO system, for example, is highly efficient for the aerobic oxidation of a broad range of primary and secondary alcohols under mild, ambient conditions. organic-chemistry.org Similarly, an Fe(NO₃)₃/ABNO catalyst system has been shown to effectively catalyze the aerobic oxidation of alcohols at room temperature using air as the oxidant. organic-chemistry.org

The scope of these catalytic systems is broad, encompassing the oxidation of benzylic, allylic, and aliphatic alcohols. The reactions typically proceed with high selectivity and yield, and the mild reaction conditions tolerate a wide variety of functional groups.

Examples of ABNO-Catalyzed Aerobic Oxidation of Alcohols
SubstrateCatalyst SystemProductYield (%)
Benzyl (B1604629) alcoholCu(I)/ABNOBenzaldehyde>99
1-OctanolCu(I)/ABNOOctanal95
2-OctanolCu(I)/ABNO2-Octanone98
Cinnamyl alcoholFe(NO₃)₃/ABNOCinnamaldehyde97
CyclohexanolFe(NO₃)₃/ABNOCyclohexanone96

9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) as a Catalytic Oxidant

Oxidative Coupling Reactions

Derivatives of 9-azabicyclo[3.3.1]nonane, particularly the nitroxyl radical 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), serve as highly effective catalysts in a variety of oxidative coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecules from simpler precursors.

Alcohols and Amines to Amides: A notable application is the synthesis of amides from the aerobic oxidative coupling of alcohols and amines. A modular catalyst system composed of a copper(I) source and ABNO facilitates this transformation efficiently. organic-chemistry.orgresearchgate.net This method is compatible with all four combinations of benzylic/aliphatic alcohols and primary/secondary amines, allowing for wide access to both secondary and tertiary amides. organic-chemistry.orgresearchgate.net The reactions proceed under mild conditions, often at room temperature, with short reaction times and demonstrate excellent functional group compatibility. organic-chemistry.orgnih.gov This process is also highlighted for its utility in synthesizing diverse drug-like molecules, producing only water as a byproduct. nih.gov A transition-metal-free system using ABNO and potassium hydroxide (B78521) (KOH) has also been developed for the synthesis of imines from benzyl alcohols and various amines, using air as the oxidant. rhhz.netresearchgate.net

Diols to Pyrroles: The Cu/ABNO catalyst system is also employed in the aerobic oxidative coupling of diols and a broad range of primary amines to furnish N-substituted pyrroles. organic-chemistry.org This reaction proceeds at room temperature using an oxygen balloon as the oxidant and is tolerant of sensitive functional groups. organic-chemistry.org

Lactonization: Copper/nitroxyl catalyst systems are highly efficient in promoting the aerobic oxidative lactonization of diols under mild conditions, using ambient air as the oxidant. organic-chemistry.orgorganic-chemistry.org Specifically, the Cu/ABNO catalyst system demonstrates excellent reactivity for the lactonization of symmetrical diols and sterically hindered unsymmetrical diols. organic-chemistry.orgorganic-chemistry.org This method is effective for producing 1,4-, 1,5-, and some 1,6-lactones. organic-chemistry.org

Table 1: ABNO-Catalyzed Oxidative Coupling Reactions

Reaction Type Substrates Catalyst System Key Features
Amide Synthesis Alcohols + Amines Cu/ABNO Broad substrate scope, mild conditions, water byproduct. organic-chemistry.orgnih.gov
Imine Synthesis Benzyl Alcohols + Amines ABNO/KOH Transition-metal-free, uses air as oxidant. rhhz.netresearchgate.net
Pyrrole Synthesis Diols + Primary Amines Cu/ABNO Room temperature, tolerance of sensitive functional groups. organic-chemistry.org
Lactonization Diols Cu/ABNO High reactivity for symmetrical and hindered diols. organic-chemistry.org
Electrochemical Aminoxyl-Mediated Oxidations

The 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) radical is an effective mediator in electrochemical oxidation reactions. In these processes, the nitroxyl radical is oxidized to the corresponding oxoammonium ion at an electrode. This highly reactive species then oxidizes the substrate (e.g., an alcohol) and is regenerated to the nitroxyl radical, which can re-enter the catalytic cycle. This electrocatalytic approach avoids the need for chemical co-oxidants.

Studies on electrocatalytic alcohol oxidation have shown that bicyclic nitroxyls like ABNO are effective mediators. scite.ai The catalytic activity in these systems is strongly influenced by the nitroxyl/oxoammonium redox potential. scite.ai Beyond alcohol oxidation, ABNO has been successfully used as a mediator in the electrochemical α-cyanation of secondary piperidines, demonstrating its utility in C-H functionalization for diversifying pharmaceutical building blocks. mdpi.com Electrochemical methods involving aminoxyl mediation are also noted for their selectivity. For instance, in the oxidation of complex molecules like lignin, the choice of mediator and conditions (acidic vs. basic) can direct the oxidation towards specific alcohol groups. nih.gov While some processes favor TEMPO derivatives, the principles apply broadly to aminoxyl radicals like ABNO. nih.gov

Comparative Catalytic Activity with Other Nitroxyl Radicals (e.g., TEMPO)

The catalytic activity of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) is frequently compared to that of the more traditional nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

Steric Effects and Reactivity: ABNO is recognized as a less sterically hindered nitroxyl radical compared to TEMPO, which has four methyl groups flanking the N-O moiety. organic-chemistry.orgresearchgate.net This reduced steric bulk gives ABNO enhanced reactivity, particularly in the oxidation of substrates that are challenging for TEMPO-based systems, such as secondary, aliphatic, and sterically hindered alcohols. organic-chemistry.orgresearchgate.netnih.govnih.gov While Cu/TEMPO systems show reduced reactivity with aliphatic and secondary alcohols, Cu/ABNO catalyst systems can mediate the aerobic oxidation of primary, secondary allylic, benzylic, and aliphatic alcohols with nearly equal efficiency. organic-chemistry.orgresearchgate.net

Electronic Effects and Selectivity: While steric hindrance is a key factor, recent studies suggest that the catalytic activity of nitroxyls is more strongly affected by the nitroxyl/oxoammonium redox potential than by steric effects. scite.ai For instance, the inexpensive, high-potential TEMPO derivative, 4-acetamido-TEMPO (ACT), can exhibit higher electrocatalytic activity than both AZADO and ABNO for the oxidation of primary and secondary alcohols. scite.ai

Substrate-Dependent Performance: The choice between ABNO and TEMPO can also depend on the desired selectivity. In the aerobic oxidative lactonization of diols, the Cu/ABNO system shows excellent reactivity with symmetrical and hindered diols. organic-chemistry.org In contrast, the Cu/TEMPO system displays superior chemo- and regioselectivity for the oxidation of less hindered unsymmetrical diols, showcasing how the two catalysts can be complementary. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of ABNO and TEMPO as Oxidation Catalysts

Feature 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
Structure Bicyclic, less sterically hindered N-O group. organic-chemistry.org Four methyl groups create significant steric hindrance. researchgate.net
General Reactivity Higher catalytic activity, especially for hindered alcohols. nih.govacs.org Less reactive, particularly with secondary/aliphatic alcohols. organic-chemistry.org
Redox Potential Lower redox potential compared to some TEMPO derivatives. scite.ai Can be tuned with substituents (e.g., 4-acetamido-TEMPO has a high potential). scite.ai
Selectivity Example (Lactonization) Preferred for symmetrical and hindered diols. organic-chemistry.org Preferred for selective oxidation of less hindered unsymmetrical diols. organic-chemistry.org

9-Azabicyclo[3.3.1]nonane-Based Organocatalysts (e.g., Chiral Lewis Basic N-Oxides)

The rigid bicyclo[3.3.1]nonane framework serves as a valuable scaffold for the design of chiral organocatalysts. By functionalizing this structure, it is possible to create catalysts for asymmetric synthesis.

Researchers have reported the synthesis of new chiral Lewis basic organocatalysts that incorporate pyridine (B92270) N-oxide moieties fused to the bicyclo[3.3.1]nonane skeleton. researchgate.netresearchgate.net These N-oxides act as Lewis bases, activating Lewis acidic reagents in a chiral environment to induce enantioselectivity.

These catalysts have been successfully employed in the enantioselective ring-opening of meso-epoxides using silicon tetrachloride. researchgate.net One particular derivative, endowed with two 2,4-diaryl-substituted pyridine N-oxide units, proved to be a highly effective catalyst for the desymmetrization of norbornene oxide, achieving an unprecedented 96% enantiomeric excess (ee). researchgate.net The synthesis of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione provides a potentially useful chiral building block for developing further catalysts of this type. researchgate.netresearchgate.net

Applications as Spectroscopic Probes (e.g., Spin Labels)

Nitroxides, also known as aminoxyl radicals, are a class of organic radicals that are remarkably stable under ambient conditions. uit.no This stability, combined with their unpaired electron, makes them exceptionally useful as spectroscopic probes and spin labels, particularly for Electron Paramagnetic Resonance (EPR) spectroscopy. uit.noresearchgate.net

Derivatives of 9-azabicyclo[3.3.1]nonane, such as ABNO, belong to this class of stable nitroxyl radicals. uit.no When a nitroxide like ABNO is chemically attached to a larger molecule (e.g., a protein, DNA, or polymer), it acts as a "spin label." The EPR spectrum of the spin label is highly sensitive to its local environment, including its mobility, polarity, and distance to other paramagnetic centers. beilstein-journals.org

By analyzing the shape and characteristics of the EPR signal, researchers can gain valuable information about the structure, dynamics, and conformational changes of biomolecules. uit.no The use of site-directed spin labeling (SDSL) combined with techniques like Double Electron-Electron Resonance (DEER) allows for the precise measurement of distances between spin labels, providing key structural constraints for complex biological systems. uit.no The inherent stability and distinct spectroscopic signature of bicyclic nitroxides make them suitable candidates for the development of advanced spin labels for in-cell EPR and other demanding applications. uit.no

Computational and Theoretical Investigations of 9 Azabicyclo 3.3.1 Nonane Systems

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical calculations have been instrumental in understanding the conformational preferences and energetic landscapes of 9-azabicyclo[3.3.1]nonane derivatives. The bicyclic framework of these molecules can adopt several conformations, with the chair-chair and boat-chair forms being the most common. The relative stability of these conformers is influenced by the nature and position of substituents.

For instance, studies on N-substituted norgranatanones have revealed the influence of the N-substituent on the conformational equilibrium. The relative energies of different conformers can be calculated to predict the most stable geometries. These calculations often involve geometry optimization followed by frequency analysis to confirm that the optimized structures correspond to true energy minima.

CompoundMethodBasis SetConformationRelative Energy (kcal/mol)
N-methylgranatanoneDFTB3LYP/6-31G(d)Chair-Chair0.00
N-methylgranatanoneDFTB3LYP/6-31G(d)Boat-Chair3.5
N-benzylgranatanoneDFTB3LYP/6-31G(d)Chair-Chair0.00
N-benzylgranatanoneDFTB3LYP/6-31G(d)Boat-Chair4.2

This table presents hypothetical data for illustrative purposes and is not directly extracted from a single source.

Theoretical Predictions of Stereochemical Outcomes in Synthetic Transformations

Theoretical calculations have proven to be a valuable asset in predicting the stereochemical outcomes of reactions involving 9-azabicyclo[3.3.1]nonane derivatives. One notable application is in the determination of absolute configurations of chiral products. By comparing experimentally obtained circular dichroism (CD) spectra with theoretically simulated spectra, the absolute stereochemistry of a molecule can be confidently assigned. acs.org

This approach involves first calculating the excited-state properties of the molecule using methods like time-dependent density functional theory (TDDFT). acs.org The resulting theoretical CD spectrum is then compared with the experimental spectrum. A good match between the two allows for the unambiguous assignment of the absolute configuration. acs.org

Furthermore, computational modeling can be employed to rationalize the stereoselectivity observed in certain synthetic transformations. By calculating the transition state energies for different reaction pathways leading to various stereoisomers, the favored pathway and, consequently, the major product can be predicted. researchgate.net

Mechanistic Insights into Reactions Involving 9-Azabicyclo[3.3.1]nonane Derivatives

Computational studies offer a molecular-level understanding of reaction mechanisms involving 9-azabicyclo[3.3.1]nonane derivatives. For example, the mechanism of action of catalytically active species such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) has been investigated using theoretical methods. organic-chemistry.org These studies can elucidate the role of the catalyst, the nature of the reactive intermediates, and the energetics of the reaction pathway.

By mapping the potential energy surface of a reaction, key transition states and intermediates can be identified. This information is crucial for understanding the factors that control the reaction rate and selectivity. For instance, in oxidation reactions catalyzed by ABNO, computational models can help to understand the hydrogen abstraction step and the subsequent formation of the oxidized product. organic-chemistry.org

Density Functional Theory (DFT) Applications in Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) has become a widely used method for investigating the conformational and electronic properties of 9-azabicyclo[3.3.1]nonane systems. DFT calculations provide a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules.

Conformational analysis using DFT can accurately predict the preferred geometries of these bicyclic compounds. nih.gov For example, in N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl derivatives, DFT calculations have been used to determine the puckering parameters of the piperidine (B6355638) and cyclohexane (B81311) rings, confirming the adoption of specific boat or chair conformations. nih.gov

DFT is also employed to analyze the electronic structure of these molecules. By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, insights into the reactivity and intermolecular interactions can be gained. iucr.org For instance, the analysis of frontier molecular orbitals can help to identify the sites most susceptible to nucleophilic or electrophilic attack. iucr.org

PropertyMethodBasis SetCalculated Value
HOMO EnergyB3LYP6-31G(d,p)-6.361 eV
LUMO EnergyB3LYP6-31G(d,p)-1.056 eV
Energy Gap (ΔE)B3LYP6-31G(d,p)5.305 eV

This table is based on data for a 3,7-diazabicyclo[3.3.1]nonan-9-one derivative and is presented for illustrative purposes of DFT applications. iucr.org

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Routes to 9-Azabicyclo[3.3.1]nonan-3-ylmethanol

The synthesis of the 9-azabicyclo[3.3.1]nonane core has traditionally been a multi-step process. Current research is focused on developing more expeditious and efficient pathways. While classical methods often involve the reduction of the corresponding ketone, 9-azabicyclo[3.3.1]nonan-3-one, using stoichiometric reducing agents like sodium borohydride (B1222165), emerging research emphasizes catalytic approaches. google.com

A significant advancement is the use of transition metal catalysts for this reduction. For instance, methods utilizing ruthenium complexes for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives are being developed. google.com These catalytic methods offer a more cost-effective and environmentally benign alternative to traditional boron-based reductants, generating less waste and simplifying the production process. google.com Furthermore, detailed and practical synthetic procedures for precursors like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one are being optimized and published in resources like Organic Syntheses, indicating a drive towards robust and scalable production. orgsyn.org Future work will likely focus on asymmetric catalysis to afford enantiomerically pure versions of this compound, which are crucial for pharmaceutical applications.

Exploration of New Derivatization Strategies for Enhanced Functionality

The functional handles of this compound—the secondary alcohol at the C3 position and the secondary amine at the N9 position—are prime targets for derivatization. Research is actively exploring modifications to this scaffold to tune its biological activity and physical properties. A major area of focus is the synthesis of N-substituted analogs as ligands for sigma receptors (σ₁ and σ₂), which are implicated in cancer and neurological disorders. researchgate.netnih.gov

By introducing various substituents at the nitrogen atom, researchers have developed potent and highly selective σ₂ receptor ligands. nih.gov For example, the addition of aminobutyl or fluorinated benzyl (B1604629) groups to the nitrogen has been shown to significantly impact binding affinity and selectivity. nih.gov The hydroxyl group is often converted into a carbamate (B1207046), such as a phenylcarbamate, to further modulate receptor interaction. researchgate.net These derivatization strategies are aimed at creating novel compounds for applications like Positron Emission Tomography (PET) imaging and as agents to enhance the efficacy of chemotherapy. nih.gov

Expansion of Catalytic Utility for 9-Azabicyclo[3.3.1]nonane-Based Systems

While this compound itself is not a catalyst, its derivatives, particularly 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), are at the forefront of organocatalysis. ABNO is a stable nitroxyl (B88944) radical that has emerged as a highly efficient catalyst for the oxidation of alcohols. acs.orgnih.gov Due to its sterically unhindered nature, ABNO often exhibits superior reactivity compared to the widely used TEMPO catalyst. organic-chemistry.orgresearchgate.net

Current research is expanding the utility of ABNO in various catalytic systems. It is frequently used with a co-catalytic metal, such as copper or iron, to enable aerobic oxidation of a broad spectrum of primary and secondary alcohols to their corresponding aldehydes and ketones under mild, environmentally friendly conditions using air as the ultimate oxidant. organic-chemistry.org The development of modular Cu/ABNO catalyst systems has also enabled efficient aerobic oxidative coupling of alcohols and amines to form amides. organic-chemistry.org Future research is directed towards immobilizing these catalysts on solid supports for easier recovery and recycling, and exploring their use in a wider range of selective oxidation reactions.

Table 1: Comparison of ABNO-Based Catalytic Systems for Aerobic Oxidation
Catalyst SystemSubstrate ScopeKey AdvantagesReference
(MeObpy)CuOTf / ABNOPrimary, secondary allylic, benzylic, and aliphatic alcoholsHigh efficiency at room temperature, broad functional group compatibility. organic-chemistry.org
Fe(NO₃)₃·9H₂O / ABNOBroad range of primary and secondary alcoholsUses inexpensive and abundant iron as the metal co-catalyst. organic-chemistry.org
Cu / ABNOAerobic oxidative coupling of alcohols and aminesEnables efficient synthesis of secondary and tertiary amides. organic-chemistry.org

Advanced Spectroscopic Characterization Techniques for Understanding Dynamics

Understanding the three-dimensional structure and conformational dynamics of the rigid 9-azabicyclo[3.3.1]nonane framework is critical for designing effective derivatives. While standard spectroscopic methods are routinely used, advanced Nuclear Magnetic Resonance (NMR) techniques are proving indispensable for detailed structural elucidation.

Two-dimensional NMR experiments, including COSY, NOESY, HSQC, and HMBC, are being employed to unambiguously assign proton and carbon signals and to determine the stereochemistry and conformation of these bicyclic systems. researchgate.netscirp.org These studies have confirmed that the scaffold typically adopts a twin-chair conformation, though chair-boat forms can also exist depending on the substitution pattern. researchgate.net For radical derivatives like ABNO, Electron Spin Resonance (ESR) spectroscopy is essential for characterizing the radical center. mdpi.com The future in this area will likely involve the increased use of solid-state NMR to study crystalline derivatives and computational modeling to correlate spectroscopic data with specific conformational states, providing a deeper understanding of structure-activity relationships.

Rational Design of New Derivatives through Computational Approaches

Computational chemistry is an emerging and powerful tool for accelerating the discovery of new 9-azabicyclo[3.3.1]nonane derivatives. Molecular modeling techniques are being used to predict the properties and activities of virtual compounds before they are synthesized in the lab, saving significant time and resources.

Molecular mechanics (MMX) calculations have been successfully used to predict the most stable conformations of these azabicyclic structures, with results that show excellent agreement with experimental NMR data. researchgate.net For medicinal chemistry applications, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are employed to design ligands with enhanced affinity and selectivity for biological targets like sigma receptors. nih.gov These computational models help identify the key structural features required for potent biological activity, guiding the rational design of new derivatives. As computational power and algorithmic accuracy improve, these in silico methods will become ever more central to the development of novel molecules based on the 9-azabicyclo[3.3.1]nonane scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Azabicyclo[3.3.1]nonan-3-ylmethanol, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves functionalization of the 9-azabicyclo[3.3.1]nonane scaffold. For example, hydroxylation at the 3-position via Grignard addition or reduction of a ketone precursor (e.g., 9-substituted-3-keto derivatives) using NaBH₄ or LiAlH₄. Reaction optimization requires careful control of temperature (-78°C to 0°C for Grignard reactions) and inert atmospheres to prevent side reactions .
  • Data Contradictions : Variations in yields (70–95%) are reported depending on substituents (e.g., benzyl vs. tert-butyl groups) and purification methods .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8–12 min) for purity assessment (>98% as per industrial standards) .
  • NMR : Key signals include δ 3.6–4.2 ppm (methanol -OH), δ 2.8–3.5 ppm (bridged CH₂ groups), and absence of ketone peaks (~200 ppm in ¹³C NMR) to confirm reduction .
    • Safety Note : Handle hygroscopic derivatives (e.g., hydrochloride salts) under dry conditions to avoid decomposition .

Q. What are the recommended storage conditions for this compound derivatives?

  • Protocol : Store in airtight containers at -20°C under nitrogen for long-term stability. Hydrochloride salts (e.g., 9-benzyl derivatives) are stable at room temperature but sensitive to light; use amber vials .

Advanced Research Questions

Q. How does the stereochemistry of substituents on the bicyclic scaffold affect biological activity or reactivity?

  • Case Study : X-ray crystallography of 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile reveals a distorted boat conformation, which influences π-π stacking interactions in receptor binding . Computational modeling (DFT) can predict energy barriers for epimerization at the 3-position .
  • Experimental Design : Compare enantiomers via chiral HPLC (Chiralpak IA column) and assess cytotoxicity in vitro .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

  • Root Cause Analysis : Discrepancies arise from polymorphic forms (e.g., hydrochloride vs. free base) or impurities. For example, 9-benzyl-3-one derivatives show melting points ranging from 160–165°C due to varying crystallinity .
  • Resolution : Standardize characterization using DSC (differential scanning calorimetry) and XRPD (X-ray powder diffraction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.